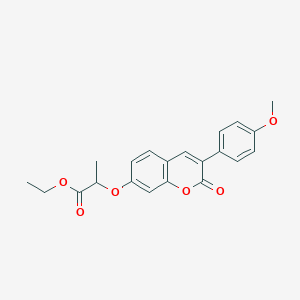

Ethyl-2-((3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.385. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Die Titelverbindung, synthetisiert unter Verwendung eines Linker-Modus-Ansatzes, wurde auf ihre Wirksamkeit gegen Brustkrebs untersucht. Rechnergestützte Analysen, einschließlich Molekül-Docking und MD-Simulation, legen nahe, dass sie den Estrogenrezeptor Alpha (ERα) hemmen könnte und als potenzielles Antitumormittel dienen könnte .

- Donor-Akzeptor (D-A) konjugierte Polymere, die auf ähnlichen Strukturen basieren, wurden auf ihre Halbleitereigenschaften untersucht. Diese Polymere können in organischen elektronischen Geräten verwendet werden, z. B. in organischen Solarzellen und Feldeffekttransistoren .

Antitumorpotenzial

Halbleiterpolymere

Entzündungshemmende und Antirheumatische Eigenschaften

Biologische Aktivität

Ethyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate, a compound belonging to the coumarin class, has garnered attention due to its diverse biological activities. This article presents a detailed examination of its biological activity, synthesis methods, and potential applications in medicine and industry.

Chemical Structure and Properties

- Molecular Formula : C21H20O6

- Molecular Weight : 368.4 g/mol

- CAS Number : 869080-91-1

- Chemical Structure : The compound features a coumarin backbone with a methoxyphenyl substituent and an ethyl propanoate moiety.

Synthesis Methods

The synthesis of ethyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate typically involves the following steps:

- Condensation : Reacting 4-methoxyphenylacetic acid with salicylaldehyde.

- Cyclization : Formation of the chromen-2-one core.

- Esterification : Using ethyl bromoacetate under basic conditions to yield the final product .

Antioxidant Properties

Ethyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The mechanism involves inducing apoptosis and modulating key signaling pathways associated with cancer progression .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It specifically targets enzymes involved in inflammatory processes and cancer metabolism, showing promise in therapeutic applications for conditions like arthritis and cancer .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of ethyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate on A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia) cell lines. The results showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting superior efficacy in inhibiting cell growth .

| Cell Line | IC50 Value (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A431 | 5.0 | 10 |

| Jurkat | 6.0 | 12 |

The mechanism by which ethyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate exerts its biological effects involves:

- Inhibition of Key Enzymes : It binds to active sites of enzymes, disrupting their normal function.

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Action : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage .

Structural Analogues

The following table compares ethyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate with related coumarin derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl Coumarin | Moderate antioxidant | Simple structure |

| Warfarin | Anticoagulant | Well-studied therapeutic use |

| Ethyl 2-(4-hydroxycoumarin) | Antioxidant | Hydroxyl group enhances activity |

| Ethyl 2-((3-(4-methoxyphenyl)-2H-chromen)) | High anticancer activity | Unique methoxy substitution |

Eigenschaften

IUPAC Name |

ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-4-25-20(22)13(2)26-17-10-7-15-11-18(21(23)27-19(15)12-17)14-5-8-16(24-3)9-6-14/h5-13H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSBLIGYSUFBLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.